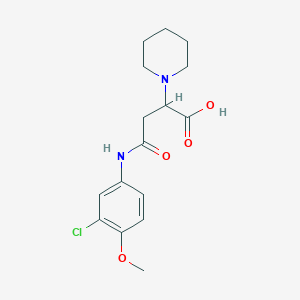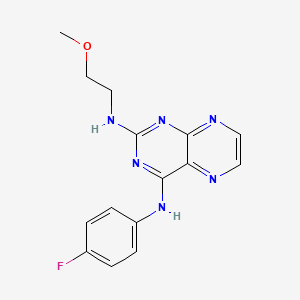![molecular formula C19H18N6 B6421202 [1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine CAS No. 890884-48-7](/img/structure/B6421202.png)
[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide and triethyl orthoformate to yield the pyrazolo[4,5-e]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups .
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology: In biological research, 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Medicine: The compound’s ability to inhibit CDK2 makes it a potential candidate for cancer therapy. Research has shown that it can induce apoptosis in cancer cells, making it a promising lead compound for drug development .
Industry: While industrial applications are less documented, the compound’s potential in medicinal chemistry suggests it could be used in the pharmaceutical industry for the development of new cancer therapies .
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves the inhibition of CDK2. This enzyme is crucial for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK2, the compound effectively halts cell division, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Pyrazolo[3,4-d]pyrimidine : Another compound with a similar core structure, known for its anticancer properties .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : This compound also exhibits CDK2 inhibitory activity and has been studied for its potential in cancer therapy .
Uniqueness: What sets 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to its analogs .
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-13-5-6-16(8-14(13)2)25-19-17(11-24-25)18(22-12-23-19)21-10-15-4-3-7-20-9-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYZRROKAIVIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-cyanophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421138.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid](/img/structure/B6421144.png)
![ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6421151.png)



![8-(4-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6421179.png)
![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)
![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)
![2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B6421212.png)
![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine](/img/structure/B6421220.png)


